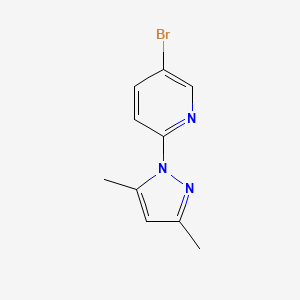![molecular formula C11H15ClN2O B1373357 2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride CAS No. 1306603-71-3](/img/structure/B1373357.png)
2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride, also known as 2-AMBT-HCl, is an organic compound with a wide range of applications in scientific research. It is a white, odorless, slightly water-soluble crystalline solid with a melting point of 127-128°C. It is widely used in biochemistry and pharmacology as a reagent and a potential therapeutic agent. It has been used in numerous studies to explore the structure and function of proteins, enzymes, and receptors. It has also been used in the synthesis of small molecules and peptides.
Aplicaciones Científicas De Investigación
Enzymatic Resolution and Synthesis
- Enzymatic resolution of related compounds using lipases has been studied, leading to the synthesis of optically pure substances such as (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Synthesis of Complex Compounds
- Methods have been developed for synthesizing complex molecules like N-benzoyl L-acosamine, utilizing butanenitrile derivatives as key intermediates (Hiyama, Nishide, & Kobayashi, 1984).
Development of Diuretic Agents
- Bicyclic ring-fused analogues of 2-(aminomethyl)phenol, a related compound, have shown high diuretic and saluretic effects (Deana et al., 1983).
High-Ceiling Diuretics
- Research on Mannich bases and aminomethyl derivatives of certain phenol compounds has led to the discovery of potent high-ceiling diuretic agents (Lee et al., 1984).
Antimicrobial Applications
- Synthesis using arylhydrazononitriles, closely related to butanenitrile derivatives, has produced compounds with significant antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Fluorescence Probes for Reactive Oxygen Species
- Development of novel fluorescence probes using related phenol derivatives can reliably detect reactive oxygen species, critical for biological and chemical applications (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenoxy]butanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12;/h3-6,10H,2,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDUPPQOVMCIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

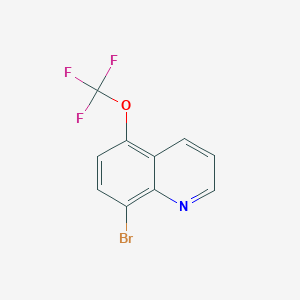
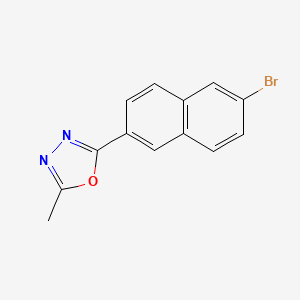

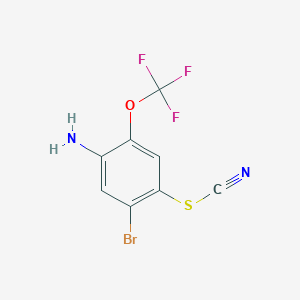

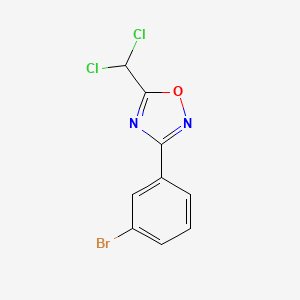
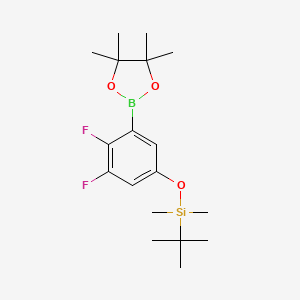

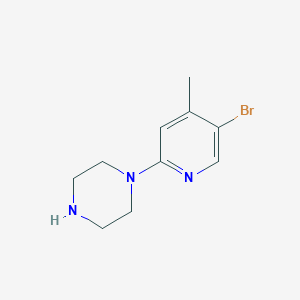
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)



